molecular formula C7H18ClNO B1149064 (2S,3S)-3-Methyl-2-(MethylaMino)pentan-1-ol hydrochloride CAS No. 112150-28-4

(2S,3S)-3-Methyl-2-(MethylaMino)pentan-1-ol hydrochloride

Cat. No. B1149064
M. Wt: 167.67692
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S,3S)-2-amino-3-methylpentan-1-ol” is also known as L (+)-Isoleucinol . It belongs to the category of organic raw materials and alcohols .


Molecular Structure Analysis

The molecular formula of “(2S,3S)-2-amino-3-methylpentan-1-ol” is C6H15NO . The InChI representation is InChI=1/C6H15NO/c1-3-5(2)6(7)4-8/h5-6,8H,3-4,7H2,1-2H3/p+1/t5-,6+/m0/s1 .


Physical And Chemical Properties Analysis

The molar mass of “(2S,3S)-2-amino-3-methylpentan-1-ol” is 117.19 . It has a density of approximately 0.9490 . The melting point is 36-39°C (lit.) and the boiling point is 97°C14mm Hg (lit.) . The specific rotation (α) is 4.5 º (c=1.6, EtOH) . The compound appears as a bright yellow crystal .

Safety And Hazards

“(2S,3S)-2-amino-3-methylpentan-1-ol” has several risk codes: R34 - Causes burns, R22 - Harmful if swallowed, R40 - Limited evidence of a carcinogenic effect . Safety measures include seeking medical advice immediately in case of an accident or if you feel unwell, wearing suitable protective clothing, gloves and eye/face protection, and avoiding contact with skin and eyes .

properties

IUPAC Name

(2S,3S)-3-methyl-2-(methylamino)pentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-4-6(2)7(5-9)8-3/h6-9H,4-5H2,1-3H3/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMABCSLFCWFJQF-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CO)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](CO)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301260086
Record name (2S,3S)-3-Methyl-2-(methylamino)-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301260086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-3-Methyl-2-(methylamino)-1-pentanol

CAS RN

112150-28-4
Record name (2S,3S)-3-Methyl-2-(methylamino)-1-pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112150-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,3S)-3-Methyl-2-(methylamino)-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301260086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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